Boc-D-Pro-Ome
Overview
Description
Boc-D-Proline methyl ester, commonly referred to as Boc-D-Pro-Ome, is a chemical reagent and a derivative of a protected amino acid. It is primarily used in peptide synthesis reactions in organic synthesis. Boc-D-Proline methyl ester is a colorless or yellowish solid with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is commonly used as a derivative of proline for the N protecting group in solid-phase synthesis .
Preparation Methods
The preparation of Boc-D-Proline methyl ester typically involves obtaining D-proline and reacting it with methanol under acidic conditions to generate the corresponding methyl esterification product . The amino group is then protected using a Boc protecting group to generate Boc-D-Proline methyl ester . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Boc-D-Proline methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include TFA for deprotection, coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate), and bases like triethylamine . Major products formed from these reactions include peptides and deprotected amino acids .
Scientific Research Applications
Boc-D-Proline methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Boc-D-Proline methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation . The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further reactions . The molecular targets and pathways involved include the formation of peptide bonds and the protection of amino groups during synthesis .
Comparison with Similar Compounds
Boc-D-Proline methyl ester is unique in its use as a protecting group for proline in peptide synthesis. Similar compounds include:
Boc-L-Proline methyl ester: Used for the protection of the L-enantiomer of proline.
Boc-D-Isoleucine methyl ester: Used for the protection of isoleucine in peptide synthesis.
Boc-D-Phenylalanine methyl ester: Used for the protection of phenylalanine in peptide synthesis.
These compounds share similar protecting group chemistry but differ in the amino acid they protect, highlighting the specificity and versatility of Boc-D-Proline methyl ester in peptide synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361581 | |
Record name | Boc-D-Pro-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-65-6 | |
Record name | Boc-D-Pro-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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